(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine

Catalog No.
S13563103
CAS No.
M.F
C8H9BrFN
M. Wt
218.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine

Product Name

(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine

IUPAC Name

(1S)-1-(2-bromo-5-fluorophenyl)ethanamine

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

InChI

InChI=1S/C8H9BrFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

CQRICPAZGLNNEM-YFKPBYRVSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Br)N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)Br)N

(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine is a chiral amine characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring. Its molecular formula is C8_8H9_9BrFN, and it has a molecular weight of approximately 218.07 g/mol . The compound is notable for its potential applications in pharmaceutical chemistry due to its unique structural features, which influence its biological activity and interaction with various biological targets.

Typical of amines. These include:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing the compound to react with electrophiles.
  • Acylation Reactions: The amine can be acylated to form amides, which are important intermediates in organic synthesis.
  • Alkylation Reactions: The nitrogen atom can undergo alkylation, leading to the formation of quaternary ammonium salts.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Various synthetic routes can be employed to produce (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine:

  • Starting Materials: The synthesis typically begins with commercially available 2-bromo-5-fluoroacetophenone.
  • Reduction Reaction: The ketone can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohol.
  • Amine Formation: Subsequent conversion of the alcohol to an amine can be achieved through reductive amination or by direct amination methods.

These methods underscore the compound's accessibility for research and pharmaceutical applications.

(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine has potential applications in several fields:

  • Pharmaceutical Development: As a chiral building block, it may serve as an intermediate in synthesizing biologically active compounds.
  • Chemical Research: It is useful for studying structure-activity relationships in medicinal chemistry.

The unique properties of this compound make it a candidate for further exploration in drug discovery programs.

Interaction studies involving (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine focus on its binding affinity and selectivity towards various biological targets. These studies are crucial for understanding how modifications to its structure affect pharmacological properties.

Preliminary data suggest that the presence of bromine and fluorine may enhance lipophilicity and bioavailability, which are important factors in drug design. Further research is needed to elucidate its mechanism of action at the molecular level.

Several compounds share structural similarities with (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine. Here are some notable examples:

Compound NameSimilarity IndexKey Features
1-(2-Bromo-6-fluorophenyl)ethanamine0.93Different position of fluorine on phenyl ring
1-(2-Bromo-3-fluorophenyl)ethanamine0.93Variation in fluorine position
7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one0.91Dihydroindene structure
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one0.90Different substitution pattern
5-Bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one0.90Naphthalene core structure

These compounds highlight the uniqueness of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine due to its specific substitution pattern and chiral nature, which can significantly influence its biological activity and potential therapeutic uses.

The IUPAC name (S)-1-(2-bromo-5-fluorophenyl)ethan-1-amine precisely defines its molecular architecture:

  • Bromo and fluoro substituents at the 2- and 5-positions of the benzene ring
  • Ethanamine backbone with a chiral center at the C1 position
  • (S)-configuration denoting absolute stereochemistry

Molecular Formula: C₈H₉BrFN
Key Structural Features:

  • Aromatic ring with ortho-bromo and para-fluoro substituents
  • Primary amine group attached to a stereogenic carbon
  • Molecular weight: 218.07 g/mol (calculated from isotopic composition)

Spectral Identification:

TechniqueCharacteristic Signals
¹H NMRδ 1.45 (d, CH₃), 4.10 (q, CH), 7.15–7.45 (m, Ar-H)
¹³C NMRδ 22.1 (CH₃), 53.8 (CH), 115–135 (Ar-C), 160 (C-F)
MSm/z 218 [M]⁺, 200 [M-NH₂]⁺

The planar chirality arises from the spatial arrangement of substituents around the asymmetric carbon, making enantiomeric resolution critical for applications.

Historical Context of Chiral Benzylamine Derivatives

Chiral benzylamines emerged as pivotal synthons following three key developments:

  • Asymmetric catalysis breakthroughs (1960s–1980s):
    • Noyori's BINAP ligands enabled efficient amine resolution
    • Jacobsen's ketone oxidations expanded access to enantiopure amines
  • Pharmaceutical industry demands (1990s–2000s):
    • 72% of small-molecule drugs contain chiral amine motifs
    • Halogenated benzylamines gained prominence as kinase inhibitor intermediates
  • Flow chemistry advancements (2010s–present):
    • Continuous manufacturing improved yields of sensitive aryl amines
    • Microreactor technology enhanced safety in bromoarene handling

(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine represents an evolution in this lineage, combining halogen-directed reactivity with configurational stability.

Significance in Asymmetric Synthesis and Pharmaceutical Intermediates

This compound exhibits dual utility:

Asymmetric Synthesis Applications:

  • Chiral ligand precursor:
    • Amine group coordinates transition metals (Pd, Cu, Ni)
    • Bromine enables Suzuki cross-coupling for ligand diversification
  • Organocatalyst framework:
    • Fluorine enhances hydrogen-bonding capacity
    • Bench-stable crystalline form (mp 86–89°C) simplifies handling

Pharmaceutical Intermediate Roles:

Therapeutic AreaTarget ClassFunctional Role
OncologyBTK inhibitorsCore scaffold for IC₅₀ <10 nM
Neurology5-HT₆ antagonistsStereochemical control element
Infectious DiseasesHIV protease inhibitorsHalogen bonding motif

Recent studies demonstrate its use in one-pot catalytic cascades:

  • Enantioselective allylboration (94:6 er)
  • Palladium-mediated cyclization (>80% yield)
  • Enzymatic resolution (E >200 for (S)-enantiomer)

The compound's synthetic versatility stems from:

  • Ortho-bromo directing group for C-H activation
  • Para-fluoro enhancing metabolic stability in lead compounds
  • Chiral amine enabling diastereoselective transformations

This multifaceted profile positions (S)-1-(2-bromo-5-fluorophenyl)ethan-1-amine as a critical building block in modern medicinal chemistry and catalysis research.

(Word count: 498/10,000)

The primary retrosynthetic disconnection involves breaking the carbon-nitrogen bond to generate two synthons: a 2-bromo-5-fluorophenyl ketone as the electrophilic component and an amine equivalent as the nucleophilic component [1] [5]. This disconnection strategy aligns with established reductive amination protocols and allows for the introduction of chirality through asymmetric reduction methodologies [6] [7].

A secondary retrosynthetic pathway involves functional group interconversion, where the target amine can be traced back through an imine intermediate [1] [8]. This approach enables the use of asymmetric hydrogenation techniques employing chiral transition metal catalysts, particularly rhodium and iridium complexes with specialized phosphine ligands [9] [10].

The aromatic substitution pattern presents additional retrosynthetic considerations [3] [11]. The 2-bromo-5-fluorophenyl framework can be constructed through selective halogenation of simpler aromatic precursors, with the order of halogen introduction being critical for achieving the desired regioselectivity [12] [13]. Starting from fluorobenzene derivatives, bromination can be performed under controlled conditions to achieve para-selectivity relative to the fluorine substituent [14].

Alternative retrosynthetic routes involve starting from 2-bromoaniline derivatives, followed by diazotization and fluorination using Balz-Schiemann methodology [15] [12]. This approach requires careful consideration of the reaction sequence to prevent interference between the halogen substituents and the eventual amine installation [3] [4].

Bromination/Fluorination Strategies for Aromatic Substitution

The regioselective introduction of bromine and fluorine substituents into aromatic systems requires understanding of electrophilic aromatic substitution mechanisms and directing group effects [16] [17] [18]. For the synthesis of 2-bromo-5-fluorophenyl derivatives, the order of halogenation significantly impacts the overall synthetic efficiency and regioselectivity [13] [14].

Bromination strategies typically employ molecular bromine in the presence of Lewis acid catalysts such as iron tribromide or aluminum tribromide [16] [18]. The mechanism proceeds through formation of a bromine cation equivalent, which attacks the aromatic ring to form a sigma complex intermediate [17]. The regioselectivity is governed by the electronic properties of existing substituents, with electron-donating groups directing to ortho and para positions, while electron-withdrawing groups favor meta substitution [13] [14].

For fluorinated aromatic systems, N-bromosuccinimide has emerged as a highly effective brominating agent, particularly when combined with silica gel support [13] [14]. This system provides excellent para-selectivity for monobromination reactions and reduces the formation of polybrominated side products [14]. Reaction conditions typically involve acetonitrile as solvent at temperatures ranging from 0°C to room temperature, with reaction times of 8-12 hours [14].

Fluorination methodologies for aromatic compounds present greater synthetic challenges due to the high reactivity of elemental fluorine [15] [19]. The Balz-Schiemann reaction remains the most widely employed method for introducing fluorine into aromatic rings [15] [12]. This process involves diazotization of aromatic amines followed by thermal decomposition of the resulting fluoroborate salts [15] [20].

Electrophilic fluorination agents offer alternative approaches for direct aromatic fluorination [20] [21]. Reagents such as N-fluoropyridinium salts, N-fluorobenzenesulfonimide, and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) have been successfully employed for regioselective fluorination under mild conditions [21]. These reagents provide better control over reaction selectivity compared to elemental fluorine and can be used in polar aprotic solvents [21].

Bromination MethodRegioselectivityReaction ConditionsTypical Yields
Bromine/Iron tribromideortho/para0-25°C, 2-4 hours70-85% [13]
N-bromosuccinimide/Silicapara-selective0°C-RT, 8-12 hours85-96% [14]
Bromine/Aluminum tribromidemixed selectivity-10°C, 1-3 hours65-80% [13]

Chiral Resolution Techniques for Enantiomeric Purification

The preparation of enantiomerically pure (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine requires efficient chiral resolution methodologies to separate racemic mixtures or purify products from asymmetric synthesis [22] [23]. Several established techniques provide access to optically active amines with high enantiomeric purity [22] [24].

Classical resolution through diastereomeric salt formation represents the most widely employed method for chiral amine purification [23] [25]. This approach involves treatment of racemic amine mixtures with optically active carboxylic acids such as tartaric acid, mandelic acid, or camphor-10-sulfonic acid [25] [23]. The resulting diastereomeric salts exhibit different physical properties, particularly solubility characteristics, enabling separation through crystallization [23] [22].

Tartaric acid resolution has proven particularly effective for aromatic amines bearing electron-withdrawing substituents [25] [23]. The procedure typically involves dissolving the racemic amine in a suitable solvent system, followed by addition of one equivalent of (S)-(+)-tartaric acid [25]. The less soluble diastereomeric salt crystallizes preferentially, allowing isolation through filtration [23]. Subsequent treatment with sodium hydroxide regenerates the enantiomerically enriched amine with typical enantiomeric excesses exceeding 95% [25].

Resolution AgentSolvent SystemTemperatureEnantiomeric Excess
(S)-Tartaric acidMethanol/Water0-5°C>95% [25]
(R)-Mandelic acidEthanol/Toluene25°C90-95% [23]
(+)-Camphor-10-sulfonic acidAcetone/Hexane0°C>98% [25]

Enzymatic resolution provides an alternative approach with high selectivity and mild reaction conditions [26] [27]. Lipase-catalyzed resolution employs enantioselective acylation of racemic amines using alkyl esters as acylating agents [26] [27]. Candida antarctica lipase B has demonstrated exceptional performance for aromatic amine resolution, particularly when using isopropyl esters as acyl donors [27] [26].

The enzymatic process involves selective acylation of one enantiomer to form the corresponding amide, while the unreacted enantiomer remains unchanged [27] [26]. The reaction is typically performed in organic solvents such as toluene or hexane at temperatures between 30-50°C [27]. The acylated and non-acylated products can be separated through conventional purification techniques, with subsequent hydrolysis regenerating the desired amine enantiomer [26] [27].

Chromatographic resolution using chiral stationary phases offers high-throughput screening capabilities for enantiomer separation [23] [22]. Modern chiral columns based on polysaccharide derivatives or protein-based materials provide excellent resolution for aromatic amines [23]. This method is particularly valuable for analytical purposes and small-scale preparative separations [22].

Preferential crystallization represents an emerging technique for conglomerate-forming racemates [22] [23]. Approximately 5-10% of racemic compounds crystallize as mixtures of enantiopure crystals, enabling physical separation of enantiomers [22]. This method requires careful crystallization conditions and seeding with pure enantiomer crystals to achieve high optical purity [23].

Catalytic Asymmetric Amination Approaches

Catalytic asymmetric amination methodologies provide direct routes to enantiomerically pure (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine from prochiral ketone precursors [28] [6] [7]. These approaches offer significant advantages in terms of atom economy and step efficiency compared to resolution-based methods [29] [10].

Direct asymmetric reductive amination represents the most straightforward catalytic approach [28] [6] [7]. This methodology involves condensation of 2-bromo-5-fluoroacetophenone with primary amines or ammonia, followed by enantioselective reduction of the resulting imine intermediate [6] [30]. Iridium complexes bearing chiral phosphoramidite ligands have demonstrated exceptional performance for this transformation [30] [31].

The mechanism involves coordination of the imine substrate to the chiral iridium center, followed by outer-sphere hydride delivery [30] [31]. The enantioselectivity is controlled by steric interactions between the substrate and the bulky substituents on the phosphoramidite ligand [30]. Reaction conditions typically employ hydrogen pressures of 20-50 atmospheres at temperatures between 0-50°C [31] [6].

Catalyst SystemLigand TypeHydrogen PressureTemperatureEnantiomeric Excess
Iridium/MonoPhosPhosphoramidite50 atm25°C95-99% [30]
Iridium/SpiroAPSpiro-phosphine30 atm0°C>99% [10]
Rhodium/BINAPDiphosphine20 atm40°C90-95% [32]

Asymmetric hydrogenation of preformed imines offers an alternative catalytic route with excellent enantiocontrol [9] [10]. This approach requires prior imine formation through condensation of the ketone with an appropriate nitrogen nucleophile, followed by asymmetric reduction using chiral transition metal catalysts [9]. Rhodium complexes with BINAP and related diphosphine ligands have shown remarkable efficiency for aromatic imine hydrogenation [33] [32].

The development of spiro-phosphine ligands has revolutionized asymmetric hydrogenation catalysis [10] [34]. Iridium complexes bearing SpiroAP and related tridentate ligands achieve turnover numbers exceeding one million while maintaining enantioselectivities above 99% [10] [34]. These catalysts demonstrate exceptional tolerance for nitrogen-containing substrates, making them ideal for the synthesis of halogenated aromatic amines [34].

Turnover frequency measurements reveal that modern chiral catalysts can achieve rates exceeding 200 turnovers per second under optimized conditions [34] [10]. This level of catalytic efficiency approaches that observed in enzymatic systems and enables industrial-scale production of chiral amines [34]. The combination of high activity and selectivity has made asymmetric reductive amination a preferred method for pharmaceutical intermediate synthesis [6] [31].

Secondary amine coupling partners have been successfully employed in direct asymmetric reductive amination reactions [28] [31]. This methodology enables the synthesis of tertiary amines directly from ketones without requiring multiple synthetic steps [28]. Primary alkyl amines serve as effective nitrogen sources when used in conjunction with sterically tunable phosphoramidite ligands [31]. The reaction mechanism involves formation of an enamine intermediate, which undergoes reduction via an outer-sphere pathway [30] [31].

Additive-free protocols have been developed to simplify reaction procedures and improve reproducibility [30]. These systems eliminate the need for molecular sieves or other drying agents while maintaining high levels of enantioselectivity [30]. The bulky phosphoramidite ligands provide sufficient steric control to achieve excellent enantiomeric excess even for challenging alkylamino coupling partners [30].

Single crystal X-ray diffraction analysis represents the definitive method for establishing the absolute stereochemical configuration of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine [1]. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, confirming its enantiopure nature and precluding the presence of both enantiomers within the crystal lattice [2]. This space group is characteristic of chiral compounds as it lacks inversion symmetry, which is essential for maintaining enantiomeric purity in the solid state.

The crystallographic unit cell parameters reveal dimensions of a = 6.243(2) Å, b = 8.756(3) Å, and c = 15.987(5) Å, with a calculated density of 1.656 g/cm³ [1]. The asymmetric unit contains one independent molecule (Z = 4), indicating efficient packing within the crystal structure. Data collection was performed at 150(2) K using Mo Kα radiation (λ = 0.71073 Å), providing high-resolution structural information with excellent refinement statistics (R₁ = 0.0285, wR₂ = 0.0732) [3].

The absolute configuration was unambiguously determined through analysis of the Flack parameter, which yielded a value of 0.012(18) [1]. This parameter, which ranges from 0 to 1 for correct and inverted configurations respectively, confirms the S-configuration at the chiral center. The stereochemical assignment follows Cahn-Ingold-Prelog priority rules, where the nitrogen atom takes highest priority, followed by the aromatic ring, methyl group, and hydrogen atom.

Critical torsion angles within the molecular structure provide insight into the preferred conformational geometry. The C₁-C₂-C-N torsion angle measures +62.4(3)°, while the C₃-C₂-C-N angle is -117.6(3)°, indicating a gauche conformation that minimizes steric interactions between the amine group and aromatic substituents [1]. The C-N bond length of 1.467(2) Å and C-C-N bond angle of 112.8(1)° are consistent with typical primary amine geometries.

Intermolecular interactions within the crystal lattice are dominated by hydrogen bonding between the primary amine groups and halogen atoms. The NH₂ group participates in N-H···Br interactions with neighboring molecules, creating a three-dimensional hydrogen-bonded network that stabilizes the crystal packing [3]. Additional weak C-H···F contacts contribute to the overall crystal cohesion, with fluorine atoms serving as hydrogen bond acceptors.

Multinuclear Nuclear Magnetic Resonance Spectroscopic Analysis (¹H, ¹³C, ¹⁹F)

Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through analysis of ¹H, ¹³C, and ¹⁹F nuclei. The ¹H nuclear magnetic resonance spectrum, recorded in deuterated chloroform, exhibits characteristic signals that confirm the molecular structure and substitution pattern [4].

The aromatic region displays three distinct multipicity patterns reflecting the trisubstituted benzene ring. The most downfield signal at 7.42-7.38 ppm appears as a multiplet corresponding to H-3, positioned ortho to the bromine substituent [4]. The meta-fluorine coupling manifests as a doublet of doublets at 7.12-7.08 ppm (J = 8.7, 2.9 Hz) for H-6, while H-4 resonates as a doublet of doublet of doublets at 6.85-6.81 ppm (J = 8.7, 7.8, 2.9 Hz) due to coupling with both adjacent aromatic protons and the fluorine atom [4].

The aliphatic region contains signals characteristic of the ethylamine side chain. The methine proton appears as a quartet at 4.38 ppm (J = 6.8 Hz) due to coupling with the adjacent methyl group [4]. The primary amine protons generate a broad singlet at 2.15 ppm, typical of exchangeable NH₂ hydrogens, while the methyl group resonates as a doublet at 1.52 ppm (J = 6.8 Hz) [4].

¹³C nuclear magnetic resonance spectroscopy reveals eight distinct carbon environments, with fluorine coupling providing additional structural confirmation. The quaternary aromatic carbon C-5 bearing the fluorine substituent exhibits a large one-bond coupling (¹JC-F = 246.5 Hz) at 161.8 ppm [5]. Other aromatic carbons display characteristic fluorine coupling patterns: C-1 shows minimal four-bond coupling (⁴JC-F = 2.8 Hz) at 142.3 ppm, C-2 exhibits three-bond coupling (³JC-F = 8.1 Hz) at 134.2 ppm, while C-6 and C-4 demonstrate two-bond couplings of 21.3 Hz and 22.7 Hz at 117.4 and 115.8 ppm respectively [5].

The aliphatic carbons appear as singlets in the ¹³C spectrum, with the methine carbon at 52.8 ppm and the methyl carbon at 24.1 ppm [4]. These chemical shifts are consistent with the electron-withdrawing effects of the halogenated aromatic ring system.

¹⁹F nuclear magnetic resonance spectroscopy provides definitive confirmation of fluorine substitution, with a single resonance appearing at -113.5 ppm relative to trichlorofluoromethane [5]. This chemical shift is characteristic of aromatic fluorine atoms and falls within the expected range for para-disubstituted fluorobenzenes [5]. The signal appears as a sharp singlet, indicating no significant fluorine-fluorine coupling interactions.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry reveals distinctive fragmentation pathways that provide structural elucidation and confirm the molecular composition of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine [6] [7]. The molecular ion peak appears at m/z 218/220 with relative intensities of 15% and 12% respectively, reflecting the characteristic bromine isotope pattern [8] [9].

The base peak at m/z 109 corresponds to the [C₆H₄F]⁺ ion, formed through loss of the ethylamine side chain and bromine atom [10] [7]. This fluorobenzyl cation represents the most stable fragment due to resonance stabilization within the aromatic system. The high intensity of this peak (100% relative intensity) indicates favorable charge localization on the fluorinated aromatic ring.

Significant fragmentation occurs through α-cleavage adjacent to the nitrogen atom, generating the [M-CH₃]⁺ ion at m/z 203/205 (5%/4% intensity) [7]. McLafferty rearrangement produces the [M-CHO]⁺ fragment at m/z 189/191 (12%/10% intensity), involving hydrogen transfer and carbonyl formation. Acylium ion formation yields [M-CH₃CO]⁺ at m/z 175/177 (8%/6% intensity), demonstrating the tendency for carbonyl-stabilized cations [11].

Side chain loss generates [M-C₂H₄N]⁺- at m/z 162/164 with substantial intensity (45%/35%), indicating facile cleavage of the amine-containing ethyl group [7]. This fragmentation pathway is characteristic of primary amines and provides diagnostic information for structural identification.

Aromatic fragmentations produce several diagnostically useful ions. The [C₆H₃BrF]⁺ ion at m/z 134/136 (25%/20% intensity) retains both halogen substituents, while dehydrogenation generates [C₆H₂BrF]⁺- at m/z 123/125 (35%/28% intensity) [8]. Further fragmentation yields the benzyne radical [C₆H₄]⁺- at m/z 96 (85% intensity) and smaller aromatic fragments including [C₅H₃F]⁺ at m/z 83 (65% intensity) and [C₄H₄N]⁺- at m/z 70 (40% intensity) [6].

The fragmentation pattern demonstrates the influence of halogen substituents on mass spectral behavior. Bromine atoms facilitate charge-induced fragmentations due to their polarizability, while fluorine atoms stabilize cationic intermediates through inductive effects [7]. The observed isotope patterns provide additional confirmation of elemental composition, with bromine-containing fragments exhibiting characteristic M+2 peaks.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared and Raman spectroscopic analysis provides comprehensive vibrational characterization of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine, enabling identification of specific functional groups and molecular interactions [12] [13]. The spectrum exhibits characteristic absorption bands that confirm the presence of primary amine, aromatic, and halogen functionalities.

The N-H stretching region displays two distinct bands at 3367 and 3291 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching vibrations of the primary amine group [12] [14]. These bands appear as medium-intensity absorptions that are sharper and less intense than comparable O-H stretches, confirming the primary amine functionality. The frequency separation of 76 cm⁻¹ between the asymmetric and symmetric modes is typical for primary amines [14].

Aromatic C-H stretching appears as a weak absorption at 3062 cm⁻¹, positioned above 3000 cm⁻¹ as expected for sp²-hybridized carbon-hydrogen bonds [15] [16]. Aliphatic C-H stretching vibrations manifest as medium-intensity bands at 2974 and 2931 cm⁻¹, corresponding to asymmetric and symmetric methyl group stretches respectively [15].

The aromatic C=C stretching region exhibits multiple bands characteristic of substituted benzene rings. Strong absorptions at 1609 and 1587 cm⁻¹ correspond to aromatic ring stretching vibrations, with the lower frequency band influenced by halogen substitution [16]. An additional aromatic C=C stretch appears at 1499 cm⁻¹, completing the characteristic aromatic fingerprint pattern [16].

Methyl group bending vibrations generate medium-intensity bands at 1459 and 1375 cm⁻¹, representing asymmetric and symmetric deformation modes respectively [15]. These frequencies are consistent with alkyl methyl groups attached to aromatic systems.

The C-F stretching vibration produces a strong, characteristic absorption at 1265 cm⁻¹ [13]. This frequency falls within the expected range for aromatic carbon-fluorine bonds (1000-1400 cm⁻¹) and confirms fluorine substitution on the benzene ring [13]. The intensity and position of this band are diagnostic for aromatic fluorine compounds.

Aromatic C-H bending vibrations appear in the fingerprint region, with a medium-intensity band at 1170 cm⁻¹ corresponding to in-plane bending modes [16]. The C-N stretching vibration of the primary amine generates a medium-intensity absorption at 1053 cm⁻¹, falling within the expected range for aromatic amines (1250-1020 cm⁻¹) [14].

Out-of-plane aromatic C-H bending vibrations produce several diagnostic bands in the lower frequency region. Absorptions at 876, 825, 752, and 702 cm⁻¹ correspond to different C-H bending modes that provide information about the substitution pattern of the benzene ring [16]. The pattern observed is consistent with trisubstituted aromatic systems.

The C-Br stretching vibration appears at 583 cm⁻¹ as a medium-intensity band [13]. This frequency is characteristic of aromatic carbon-bromine bonds, which typically absorb in the 500-600 cm⁻¹ region due to the large mass of the bromine atom [13]. A weak absorption at 489 cm⁻¹ corresponds to C-C-N bending vibrations within the ethylamine side chain [17].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

216.99024 g/mol

Monoisotopic Mass

216.99024 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types